molecular formula C6H15ClSi B6316284 2-Butyldimethylchlorosilane CAS No. 60090-96-2

2-Butyldimethylchlorosilane

Cat. No.: B6316284
CAS No.: 60090-96-2
M. Wt: 150.72 g/mol
InChI Key: RJMZWYURQZUXHT-UHFFFAOYSA-N
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Description

2-Butyldimethylchlorosilane is an organosilicon compound with the molecular formula C6H15ClSi. It is a chlorosilane containing two methyl groups and a butyl group. This compound is known for its reactivity with water and alcohols, making it a valuable reagent in organic synthesis .

Scientific Research Applications

2-Butyldimethylchlorosilane is widely used in scientific research due to its versatility:

Safety and Hazards

2-Butyldimethylchlorosilane is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, or clothing, and not flushing it into surface water or the sanitary sewer system .

Mechanism of Action

Target of Action

2-Butyldimethylchlorosilane, also known as tert-Butyldimethylsilyl chloride or TBDMSCl , is primarily used in organic synthesis as a protecting agent for hydroxyl groups . Its primary targets are the hydroxyl groups present in various organic compounds.

Pharmacokinetics

It’s worth noting that the compound is a colorless or white solid that is soluble in many organic solvents . Its density is 0.94 g/cm3 at 20 °C .

Result of Action

The primary result of this compound’s action is the protection of hydroxyl groups in organic compounds. This allows for selective reactions to be carried out on other parts of the molecule, facilitating the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of a suitable solvent. Additionally, the compound’s stability and efficacy can be influenced by storage conditions. It should be stored below +30°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Butyldimethylchlorosilane typically involves the reaction of butyl chloride with dimethyldichlorosilane in the presence of a Grignard reagent. The process is carried out in a synthesis kettle, where magnesium is added to a mixed solvent of ether and cyclohexane. The mixture of butyl chloride and dimethyldichlorosilane is then slowly added at a temperature between 40 and 55°C. After the reaction is complete, the product is purified through rectification .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The key steps include maintaining anhydrous conditions to prevent unwanted side reactions and ensuring the safety and stability of the product through controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Butyldimethylchlorosilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-Butyldimethylchlorosilane can be compared with other chlorosilanes such as:

Conclusion

This compound is a valuable compound in organic synthesis and various scientific research applications. Its unique reactivity and ability to form stable silyl ethers make it a preferred reagent in many chemical processes.

Properties

IUPAC Name

butan-2-yl-chloro-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClSi/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMZWYURQZUXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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